2-Pyridinepropanoic acid, alpha-amino-1,4-dihydro-5-hydroxy-4-oxo-, (S)-
Description
The compound 2-Pyridinepropanoic acid, alpha-amino-1,4-dihydro-5-hydroxy-4-oxo-, (S)- is a pyridine derivative characterized by a propanoic acid backbone substituted with amino, hydroxy, and oxo functional groups. The (S)-configuration indicates its stereochemical specificity. Key features include:
- Molecular framework: A pyridine ring fused with dihydroxy and oxo groups at positions 4 and 3.
- Functional groups: Amino (-NH₂), hydroxy (-OH), and oxo (=O) groups, which influence reactivity and biological activity.
Properties
CAS No. |
60343-50-2 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4/c9-5(8(13)14)1-4-2-6(11)7(12)3-10-4/h2-3,5,12H,1,9H2,(H,10,11)(H,13,14)/t5-/m0/s1 |
InChI Key |
KVSKOSSPNYWOHF-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(NC=C(C1=O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(NC=C(C1=O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
General Approach
One common method involves starting with pyridine derivatives such as 2-pyridinecarboxaldehyde. This approach includes the following steps:
- Amination : Introduction of the amino group to the pyridine ring.
- Carboxylation : Addition of a carboxylic acid group to achieve the desired functional groups.
Reaction Mechanism
The process typically employs acylating agents to modify pyridine derivatives. The functionalization involves:
- Reacting 2-pyridinecarboxaldehyde with an amine source under controlled conditions.
- Subsequent carboxylation using carbon dioxide or other carboxylating agents.
Key Parameters:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amination | Ammonia or primary amines | Optimized for high selectivity |
| Carboxylation | CO₂ under pressure | Catalysts may be used |
Hydrolysis of 2-Cyanopyridine
Process Description
This method involves hydrolyzing 2-cyanopyridine under alkaline conditions followed by neutralization with acid. The steps are:
- Dissolve 2-cyanopyridine in water.
- Add sodium hydroxide as a base.
- Heat the reaction mixture to reflux for several hours.
- Neutralize the solution with hydrochloric acid to precipitate the product.
Example Procedure:
- Reagents : 100 g of 2-cyanopyridine, 200 g deionized water, and 30% sodium hydroxide solution.
- Conditions : Reaction at 50–70°C for 4–12 hours with continuous stirring.
- Yield : Up to ~89% after crystallization and drying.
Key Parameters:
| Parameter | Value/Range | Notes |
|---|---|---|
| Temperature | 50–70°C | Avoid exceeding boiling point |
| pH Adjustment | pH 2.5–6.5 | Ensures optimal precipitation |
| Reaction Time | 4–12 hours | Longer times improve yield |
Oxidation of Pyridine Derivatives
Oxidative Pathways
Oxidizing agents such as potassium permanganate can be used to convert pyridine derivatives into carboxylic acids:
- React pyridine derivatives (e.g., 2-picoline) with KMnO₄ in an aqueous medium.
- Extract the product using organic solvents.
- Purify through recrystallization.
Challenges:
- Significant side reactions may occur, requiring multiple purification steps.
- Environmental concerns due to waste generation.
Catalytic Synthesis Using Activated Carboxylates
Methodology
Activated carboxylates, such as acid chlorides or mixed anhydrides, facilitate coupling reactions with amino intermediates:
- Prepare activated carboxylate using reagents like isobutylchloroformate.
- Couple with an amine intermediate under acidic conditions.
Catalysts and Conditions:
| Catalyst | Effective Range | Notes |
|---|---|---|
| Methanesulfonic Acid | ~0.025–1 eq | Enhances reaction efficiency |
| Pyridine Hydrochloride | ~1 eq | Maintains acidic environment |
Chemical Reactions Analysis
Types of Reactions
Isomimosine undergoes various chemical reactions, including:
Oxidation: Isomimosine can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in isomimosine.
Substitution: Isomimosine can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation of isomimosine can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Isomimosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various compounds.
Biology: Isomimosine is studied for its effects on cell cycle regulation and apoptosis.
Industry: Isomimosine is explored for its antioxidant and antimicrobial properties, making it useful in the development of pharmaceuticals and cosmetics
Mechanism of Action
Isomimosine exerts its effects primarily through the inhibition of DNA synthesis. It alters deoxyribonucleotide metabolism, leading to the arrest of the cell cycle in the late G1 phase. Isomimosine also induces apoptosis by causing DNA damage and activating the DNA damage response. It acts as an iron and zinc chelator, which further contributes to its biological activities .
Comparison with Similar Compounds
Key Observations:
Functional Group Variations: The target compound’s amino group distinguishes it from 2-Pyridinecarboxaldehyde,1,4-dihydro-5-hydroxy-4-oxo- (carboxaldehyde instead of propanoic acid) . Unlike Fluazifop, which has a trifluoromethyl group and phenoxy linkage for herbicidal activity, the target compound lacks these substituents, suggesting divergent biological roles .
Stereochemical Specificity :
- The (S)-configuration in the target compound contrasts with the racemic or undefined stereochemistry in Fluazifop and other pesticide derivatives .
Biological Relevance :
- The brominated analog in highlights how halogen substituents (e.g., Br) enhance binding affinity in drug design, a feature absent in the target compound.
Research Findings and Limitations
Limitations in Available Data
- No direct evidence on the target compound’s synthesis, stability, or applications was found.
- Discrepancies in nomenclature (e.g., “propanoic acid” vs. “carboxaldehyde” in evidence ) complicate extrapolation.
Biological Activity
2-Pyridinepropanoic acid, alpha-amino-1,4-dihydro-5-hydroxy-4-oxo-, (S)-, with CAS number 731750-09-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis methods, and relevant case studies to provide a comprehensive understanding of its implications in pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O4 |
| Molar Mass | 212.2 g/mol |
| Synonyms | 2-Pyridinepropanoic acid, α-amino-1,4-dihydro-5-hydroxy-α-methyl-4-oxo- (9CI) |
Antimicrobial Properties
Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial activity. Specifically, studies have shown that compounds similar to 2-Pyridinepropanoic acid can inhibit the growth of various bacterial strains. For example, a study demonstrated that modifications in the structure of pyridine derivatives enhanced their efficacy against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of 2-Pyridinepropanoic acid has been explored in several studies. It was found that this compound can scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a critical factor.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of 2-Pyridinepropanoic acid suggest that it may play a role in neuroprotection through modulation of neurotransmitter systems. In animal models, administration of this compound showed promise in improving cognitive functions and reducing neuroinflammation .
Case Studies and Research Findings
-
Synthesis and Biological Evaluation :
A study focused on synthesizing various derivatives of 2-Pyridinepropanoic acid and evaluating their biological activities revealed that certain modifications significantly enhanced their antimicrobial and antioxidant properties . -
In Vivo Studies :
Animal studies indicated that treatment with 2-Pyridinepropanoic acid resulted in reduced markers of inflammation and improved behavioral outcomes in models of neurodegeneration . These findings suggest potential therapeutic applications for conditions like Alzheimer's disease. -
Structure-Activity Relationship (SAR) :
Research into the structure-activity relationships of similar compounds has provided insights into how specific functional groups influence biological activity. For instance, the presence of hydroxyl and amino groups was correlated with increased antimicrobial efficacy .
Q & A
Q. Table 1: Comparison of Reaction Conditions for Key Steps
Basic Question: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the pyridine ring structure, hydroxy/oxo groups, and stereochemistry. The α-amino proton appears as a doublet (δ 3.1–3.3 ppm) in D₂O .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₉H₁₂N₂O₄: calculated 228.0847, observed 228.0845) .
- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane:isopropanol (80:20) to verify enantiomeric excess (>95% for S-isomer) .
Advanced Question: How can researchers address stereochemical instability during synthesis or storage?
Methodological Answer:
Stereochemical racemization may occur due to:
- pH-sensitive amino groups : Stabilize the compound in buffered solutions (pH 5–6) to prevent deprotonation-induced racemization .
- Thermal degradation : Store at –20°C under inert atmosphere; avoid prolonged exposure to >25°C .
- Analytical monitoring : Use circular dichroism (CD) spectroscopy to track optical activity changes over time .
Advanced Question: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Variable impurity profiles : Compare impurity levels using LC-MS and reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) as a common byproduct) .
- Assay conditions : Differences in cell lines, buffer pH, or incubation times can alter activity. Replicate studies using harmonized protocols (e.g., ammonium acetate buffer, pH 6.5 ).
- Data normalization : Apply clustered data analysis to account for nested variables (e.g., batch effects, operator bias) .
Methodological Question: What advanced analytical techniques ensure identity and purity in pharmacokinetic studies?
Methodological Answer:
- Stability-indicating assays : Use UPLC-PDA with forced degradation (heat, light, oxidation) to validate method robustness .
- Isotopic labeling : Track metabolic pathways via ¹⁴C-labeled analogs in in vitro assays .
- X-ray crystallography : Resolve 3D structure to confirm stereochemistry and intermolecular interactions .
Q. Table 2: Key Purity Criteria for Pharmacokinetic Studies
| Parameter | Acceptable Threshold | Method | Reference |
|---|---|---|---|
| Enantiomeric excess | ≥98% (S) | Chiral HPLC | |
| Heavy metals | <10 ppm | ICP-MS | |
| Residual solvents | <0.1% | GC-FID |
Advanced Question: How to design experiments investigating its redox behavior in biological systems?
Methodological Answer:
- Electrochemical profiling : Use cyclic voltammetry to identify redox potentials (e.g., –0.45 V for hydroxy-oxo interconversion) .
- ROS scavenging assays : Quantify superoxide radical (O₂⁻) quenching via lucigenin chemiluminescence .
- In silico modeling : Predict redox-active sites using DFT calculations (B3LYP/6-31G* basis set) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
